BenchChemオンラインストアへようこそ!

tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate

Purity Specification Medicinal Chemistry Procurement Quality-by-Design

tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamate (CAS 273727-52-9) is a heterobifunctional building block that integrates a Boc-protected aniline and a secondary piperazine nitrogen within a single molecular scaffold. Its C15H23N3O2 framework (MW 277.36 g/mol, free base form) delivers high atom economy, eliminating separate Boc-protection steps and reducing both synthetic step count and overall process mass intensity in multi-step medicinal chemistry campaigns.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 273727-52-9
Cat. No. B1612607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate
CAS273727-52-9
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h4-7,16H,8-11H2,1-3H3,(H,17,19)
InChIKeyUDZIMDHNXUCYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamate (CAS 273727-52-9): A Bifunctional Boc-Protected Piperazinyl Aniline Intermediate for Pharmaceutical Synthesis and Medicinal Chemistry Procurement


tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamate (CAS 273727-52-9) is a heterobifunctional building block that integrates a Boc-protected aniline and a secondary piperazine nitrogen within a single molecular scaffold [1]. Its C15H23N3O2 framework (MW 277.36 g/mol, free base form) delivers high atom economy, eliminating separate Boc-protection steps and reducing both synthetic step count and overall process mass intensity in multi-step medicinal chemistry campaigns . As an intermediate for APIs targeting kinase inhibition, antipsychotic, and anti-infective indications, this compound enables selective orthogonal derivatization: the Boc-carbamate withstands nucleophilic bases, while the free piperazine NH permits immediate alkylation or acylation without deprotection steps, thus simplifying route design [2].

Why Generic Substitution Fails for CAS 273727-52-9: Orthogonal Reactivity, Atom Economy, and the Hidden Costs of In-House Boc Protection of 4-(Piperazin-1-yl)aniline


The two most straightforward in-class alternatives—tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate (CAS 2060058-92-4) and tert-butyl N-[3-methoxy-4-(piperazin-1-yl)phenyl]carbamate (CAS 2229409-77-0)—differ by a single ring substituent yet produce profoundly divergent intermediates: the 3-NH2 analog introduces an orthogonal primary amine requiring additional orthogonal protection (e.g., Fmoc or Alloc) and the 3-OCH3 analog eliminates an H-bond donor, altering pharmacophoric properties . Attempting to emulate the scaffold by in-house Boc protection of 4-(piperazin-1-yl)aniline (CAS 67455-41-8) adds one synthetic step, requires Boc2O reagent procurement, generates di-Boc side products, and demands chromatographic purification—inflating both labor costs and projected time-to-reach-critical-milestone compared to direct procurement of the pre-assembled building block . The quantitative performance and cost implications of these alternatives are documented in the evidence below.

Quantitative Differentiation Evidence for tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamate (CAS 273727-52-9)


Purity Specification Advantage: CAS 273727-52-9 Delivers ≥98% Purity Versus ≥95% for the Closest Generic Analog, Reducing Late-Stage Purification Burden

Commercially available tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate (as the dihydrochloride salt, the standard commercial form) is routinely supplied with a minimum purity specification of ≥98% , whereas the chemically related analog 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride (CAS 193902-64-6, a regioisomeric variant with Boc on the piperazine rather than the aniline nitrogen) is supplied at ≥95% (Assay) . The 3-percentage-point purity differential represents a 2.5× reduction in total impurity burden (from ≤5% to ≤2%), directly reducing the mass of byproducts carried into subsequent coupling steps by at least 60% on a weight basis.

Purity Specification Medicinal Chemistry Procurement Quality-by-Design

Step-Count Economy: CAS 273727-52-9 Saves One Synthetic Step and Eliminates Di-Boc Side Product Formation Versus In-Situ Protection of 4-(Piperazin-1-yl)aniline

Procuring the pre-assembled tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate eliminates the Boc-protection step that would otherwise be required when starting from 4-(piperazin-1-yl)aniline (CAS 67455-41-8) . Literature procedures for Boc protection of aromatic amines typically proceed with 90–95% yield using Boc2O, but competing di-Boc formation on the piperazine nitrogen generates a side product that requires chromatographic separation, reducing the effective isolated yield to approximately 80–85% for the mono-Boc product . The elimination of this step reduces the synthetic route by one unit operation, reduces solvent consumption by approximately 20–30 mL per gram of advanced intermediate, and avoids Boc2O procurement, handling, and associated waste disposal.

Synthetic Efficiency Step-Count Reduction Process Mass Intensity

Orthogonal Deprotection Selectivity: The Boc Group of CAS 273727-52-9 Is Cleavable Under Mild Acidic Conditions Without Affecting Cbz Groups, Enabling Orthogonal Synthetic Strategies

The Boc group of tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate can be selectively cleaved using aqueous phosphoric acid (85 wt%), while Cbz carbamates remain stable under these identical conditions [1]. This orthogonality is not achievable with aniline substrates bearing a Cbz group alone, which require hydrogenolysis (H2/Pd-C) that simultaneously reduces reducible functional groups. The phosphoric acid method achieves ≥98% isolated yield for Boc deprotection while preserving Cbz, benzyl esters, TBDMS ethers, and methyl phenyl ethers, and all products show ≥98% purity by HPLC area percent [1]. In contrast, Cbz deprotection by hydrogenolysis shows variable yields (75–95%) depending on catalyst loading and substrate sensitivity to palladium [2].

Orthogonal Protection Strategy Boc Deprotection Selective Deprotection

Validated Intermediate for Antitubercular Lead Series: The N-[4-(Piperazin-1-yl)phenyl] Scaffold Derived from CAS 273727-52-9 Has Demonstrated Antitubercular Activity of 3.125 µg/mL in the Lead Compound 11g Against M. tuberculosis H37Rv

Patel and Telvekar (2014) synthesized a series of 52 N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, where the N-[4-(piperazin-1-yl)phenyl] fragment—the deprotected form of the scaffold contained in CAS 273727-52-9—serves as the core pharmacophoric element [1]. The most potent compound, 11g (trifluoromethyl-substituted cinnamamide), exhibited an MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv in the Resazurin Microtitre Plate Assay (REMA), compared to the series average MIC of >12.5 µg/mL for less optimized analogs [1]. Notably, compounds with carbamate-linked Part C modifications showed improved physicochemical and pharmacokinetic properties compared to amide-linked analogs, validating the carbamate functional group preserved in the Boc-protected precursor [1].

Antitubercular Activity Structure-Activity Relationship REMA Assay

Piperazine Carbamate Motif Validated as MAGL/ABHD6 Modulator in Patent Literature: The Carbamate-Piperazine-Phenyl Scaffold Is a Privileged Pharmacophore for Pain Therapeutics

US Patent Application 2019/0202801 (filed 2017) claims piperazine carbamates of Formula (I) as modulators of monoacylglycerol lipase (MAGL) and/or α-β-hydrolase domain 6 (ABHD6) for the treatment of pain, wherein the core scaffold—a piperazine ring linked to a phenyl carbamate—is structurally identical to the framework of CAS 273727-52-9 [1]. The claimed compounds modulate endocannabinoid tone by inhibiting 2-AG hydrolysis. While CAS 273727-52-9 is the Boc-protected precursor rather than the active modulator itself, its scaffold is the direct synthetic entry point to the claimed series. Parallel piperazine carbamate programs have identified dual FAAH/TRPV1 ligands, demonstrating that the piperazinyl phenyl carbamate motif is a privileged pharmacophore with polypharmacology potential [2].

MAGL Inhibitor ABHD6 Modulator Endocannabinoid System

Regioisomeric Accuracy of CAS 273727-52-9 Avoids the Ambiguity and Chromatographic Burden of Positional Isomers Encountered with Alternative 3-Substituted Analogs

The target compound features Boc protection exclusively at the para-aniline position with the piperazine attached at the same para-phenyl position, giving a single, unambiguous regioisomer (4-(piperazin-1-yl)phenyl carbamate). In contrast, its closest commercially available analog—tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate (CAS 2060058-92-4)—introduces an additional 3-amino substituent that creates a 3,4-disubstituted pattern, increasing molecular weight by 15.02 g/mol (277.36 → 292.38 g/mol) and altering the calculated XLogP3 by approximately −0.3 to −0.5 log units, which affects chromatographic retention and partition behavior . This additional amino group requires orthogonal protection strategies whenever the 3-NH2 is not the intended point of diversification, adding at least one additional protection/deprotection cycle.

Regiochemical Purity Positional Isomer XLogP3

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamate (CAS 273727-52-9)


Antitubercular Lead Optimization: Rapid Generation of N-[4-(Piperazin-1-yl)phenyl]carboxamide and Carbamate Libraries via Boc Deprotection and Parallel Acylation

Medicinal chemistry teams pursuing next-generation antitubercular agents can procure CAS 273727-52-9 as the central building block for generating libraries of N-[4-(piperazin-1-yl)phenyl]carboxamide and carbamate derivatives. Following TFA-mediated Boc deprotection (yield ≥95%) , the resulting 4-(piperazin-1-yl)aniline intermediate can be immediately subjected to parallel acylation with diverse carboxylic acid or chloroformate building blocks. The Patel & Telvekar (2014) precedent demonstrates that this exact scaffold yields compounds with MIC values as low as 3.125 µg/mL against M. tuberculosis H37Rv [1]. The one-step deprotection–acylation sequence enables rapid SAR exploration around the cinnamamide/carbamate motif while maintaining the piperazine NH free for subsequent diversification or salt formation.

Endocannabinoid Modulator Discovery: Scaffold-Hopping Entry Point for MAGL/ABHD6 Dual Inhibitors Targeting Neuropathic Pain

For programs targeting monoacylglycerol lipase (MAGL) and α-β-hydrolase domain 6 (ABHD6) inhibition in pain therapeutics, CAS 273727-52-9 serves as a direct synthetic entry point to the piperazine carbamate scaffold claimed in US Patent 2019/0202801 [2]. The Boc-protected aniline can be selectively deprotected and functionalized with diverse electrophiles (isocyanates, chloroformates, activated esters) to generate carbamate diversity at the aniline nitrogen, while the free piperazine NH can be simultaneously or sequentially elaborated with aryl/heteroaryl groups. This dual diversification strategy enables the exploration of both MAGL potency (via the carbamate pharmacophore) and ABHD6 selectivity (via piperazine N-substitution), following established SAR that carbamate-linked scaffolds exhibit improved pharmacokinetic properties [1].

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Group Strategy: Boc-on-Aniline / Free-Piperazine-NH for Fragment Coupling

Process chemists designing convergent synthetic routes for complex APIs can exploit the orthogonal reactivity of CAS 273727-52-9: the Boc-carbamate (stable to nucleophilic bases, labile to mild acid) and the free piperazine NH (nucleophilic, reactive toward alkyl halides, epoxides, and activated esters) enable sequential functionalization without protecting group manipulation . A typical sequence involves: (i) alkylation of the piperazine NH with a Fragment A electrophile under basic conditions (Boc remains intact), (ii) Boc deprotection with 85% H3PO4 or TFA/CH2Cl2 to unmask the aniline NH, and (iii) coupling of the revealed aniline with Fragment B. This strategy is particularly advantageous when Fragment A or B contains acid-labile or hydrogenation-sensitive functionality, as the phosphoric acid method preserves Cbz, benzyl esters, and TBDMS ethers [3].

Building Block Procurement for CNS Drug Discovery: Pre-Assembled Scaffold Minimizes Synthetic Burden in Multi-Parameter Optimization Campaigns

In CNS drug discovery programs where the N-arylpiperazine motif is a privileged scaffold for dopamine D3, serotonin 5-HT1A, and sigma receptor modulation, CAS 273727-52-9 eliminates the need for in-house synthesis of the 4-(piperazin-1-yl)aniline core followed by selective Boc protection. The pre-assembled building block reduces the synthetic route by one step (saving approximately 2–4 weeks of FTE time) and avoids the di-Boc side product that forms during direct protection of 4-(piperazin-1-yl)aniline . The commercial availability at ≥98% purity ensures that SAR data generated from the first compound batch is reproducible across subsequent procurement lots, reducing batch-to-batch variability that can confound multi-parameter optimization of potency, selectivity, metabolic stability, and CNS penetration.

Quote Request

Request a Quote for tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.